4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(thiophen-2-yl)methyl]benzamide
Description
The compound 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)-N-[(thiophen-2-yl)methyl]benzamide features a benzamide core substituted with two key moieties:
- A 1,1-dioxo-1λ⁶,2-thiazinan-2-yl group, a six-membered sulfone-containing heterocycle, which confers rigidity and electron-withdrawing properties.
This structure is designed to optimize interactions with target proteins, particularly in therapeutic contexts such as enzyme inhibition or receptor modulation. The sulfone group enhances metabolic stability, while the thiophene moiety contributes to lipophilicity and binding affinity .
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c19-16(17-12-15-4-3-10-22-15)13-5-7-14(8-6-13)18-9-1-2-11-23(18,20)21/h3-8,10H,1-2,9,11-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWFFNGUJCHKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the thiophene ring and the thiazinan-2-yl group. Common reagents used in these reactions include thionyl chloride, thiophene-2-carboxaldehyde, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(thiophen-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce amines and alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of thiazolidine and thiazole have promising antibacterial and antifungal activities against various pathogens including Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Analogous compounds have been tested against various cancer cell lines, including human breast adenocarcinoma (MCF7) and lung cancer (A549) cells. Molecular docking studies have indicated that such compounds can interact with key enzymes involved in cancer proliferation, potentially leading to therapeutic effects .
Anti-inflammatory Effects
Sulfonamide derivatives are also recognized for their anti-inflammatory properties. The mechanism involves the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation pathways. Studies have shown that similar compounds can reduce inflammatory markers in vitro .
Case Study 1: Antimicrobial Screening
A study evaluated various thiazole derivatives for their antimicrobial activity using the cup plate method at a concentration of 1 µg/mL. The results demonstrated significant inhibition against both bacterial and fungal strains, indicating the potential of thiazole-based compounds in developing new antimicrobial agents .
Case Study 2: Anticancer Activity Evaluation
In another investigation, a series of thiazolidine derivatives were synthesized and tested for their anticancer properties against MCF7 cells using the Sulforhodamine B assay. The results revealed that certain derivatives exhibited potent cytotoxic effects, suggesting that modifications to the thiazolidine core can enhance anticancer activity .
Mechanism of Action
The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their differences:
*Estimated based on molecular formulas.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) :
- Solubility: The 1,1-dioxothiazinan sulfone group enhances aqueous solubility compared to non-sulfonated analogs. 4a () ’s aminocyclopropyl group may improve solubility via protonation at physiological pH .
- Metabolic Stability: Sulfone groups resist oxidative metabolism, giving the target compound an advantage over thiazolidinone derivatives (e.g., ), which may undergo ring-opening reactions .
Biological Activity
4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-N-[(thiophen-2-yl)methyl]benzamide is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(thiophen-2-yl)methyl]benzamide
- Molecular Formula : C13H12N2O2S2
- Molecular Weight : 284.37 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazinan ring and the thiophene moiety enhance its binding affinity to proteins and enzymes. These interactions may inhibit enzymatic activity or modulate receptor functions, leading to various pharmacological effects.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structural motifs possess significant antimicrobial properties. The presence of the thiazinan ring may contribute to this activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The benzamide group is known for its role in anticancer agents, potentially acting through apoptosis induction in cancer cells.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect can be crucial in treating chronic inflammatory diseases.
Table 1: Biological Activities of Related Compounds
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of thiazine derivatives. The results indicated that compounds similar to our target showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to their ability to disrupt bacterial cell membranes.
Case Study 2: Anticancer Properties
In vitro studies conducted on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The study highlighted the role of the benzamide moiety in enhancing cytotoxicity against various cancer types.
Case Study 3: Anti-inflammatory Effects
Research published in Pharmacology Reports explored the anti-inflammatory effects of thiazine derivatives. The findings suggested that these compounds significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages, indicating a potential therapeutic application in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
